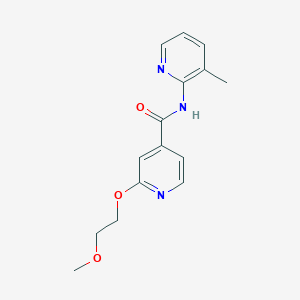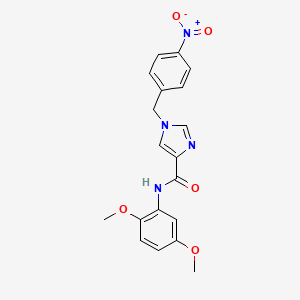
1-(2-hydroxyethyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you’re asking about seems to be a derivative of quinazolinone, which is a type of heterocyclic compound. Quinazolinones and their derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .
Molecular Structure Analysis
The molecular structure of quinazolinones consists of two fused six-membered rings, one of which is aromatic (benzene) and the other is a heterocycle containing two nitrogen atoms .
Chemical Reactions Analysis
Quinazolinones can undergo various chemical reactions, including substitutions, additions, and ring-opening reactions, depending on the functional groups present in the molecule .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Quinazolinones are generally stable compounds. They are often crystalline solids at room temperature and are soluble in common organic solvents .
Aplicaciones Científicas De Investigación
- Tryptophol serves as a reactant for the preparation of inhibitors targeting the C-terminal domain of RNA polymerase II. These inhibitors play a crucial role in cancer research by modulating transcription processes and suppressing tumor growth .
- Researchers have explored tryptophol derivatives as potential anti-HIV-1 agents. These compounds exhibit antiviral activity by interfering with viral replication and entry mechanisms .
- Tryptophol derivatives have been investigated for their ability to disrupt protein-protein interactions. Such inhibitors are valuable tools in drug discovery and understanding cellular signaling pathways .
- Tryptophol shows partial agonistic activity toward the serotonin 5-HT1A receptor. This receptor is implicated in mood regulation and anxiety, making tryptophol derivatives relevant for neuropsychiatric research .
- Some tryptophol analogs act as growth hormone secretagogues, stimulating growth hormone release. These compounds are of interest in endocrinology and metabolic studies .
- Tryptophol derivatives have been explored as potential VEGF inhibitors. VEGF plays a critical role in angiogenesis, and inhibiting it may have implications in cancer therapy and wound healing .
- Tryptophol compounds have been investigated as ligands for the A2B adenosine receptor. These receptors are involved in immune responses and inflammation, making this research relevant to immunology and pharmacology .
- Researchers have studied tryptophol derivatives as potential inhibitors of the crucifer phytoalexin brassinin. These compounds may play a role in plant defense mechanisms and agricultural applications .
Inhibitors of RNA Polymerase II C-Terminal Domain (CTD) and Antitumor Activities
Anti-HIV-1 Agents
Protein-Protein Interaction Inhibitors
Serotonin 5-HT1A Receptor Partial Agonists
Growth Hormone Secretagogues
Vascular Endothelial Growth Factor (VEGF) Inhibitors
A2B Adenosine Receptor Ligands
Detoxification Inhibitors of Crucifer Phytoalexin Brassinin
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2-hydroxyethyl)-4-sulfanylidene-5,6,7,8-tetrahydroquinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c13-6-5-12-8-4-2-1-3-7(8)9(15)11-10(12)14/h13H,1-6H2,(H,11,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOEGUIVLZBQPKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=S)NC(=O)N2CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chlorophenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2563770.png)
![(E)-2-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-5-(naphthalen-1-ylmethylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/no-structure.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-isopentyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2563772.png)
![4-Chloro-3-[(4-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B2563774.png)

![5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2563778.png)
![3-(4-chlorophenyl)-2-methyl-9-propyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2563779.png)
![[1-(4-Fluorophenyl)cyclopropyl]-thiomorpholin-4-ylmethanone](/img/structure/B2563780.png)





![(E)-3-(2-chlorophenyl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2563789.png)